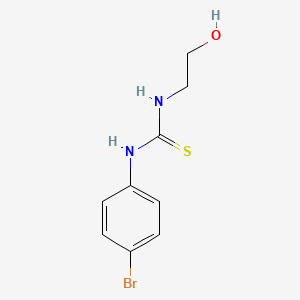
N-3-isoxazolyl-5-methyl-2-thiophenecarboxamide
Overview
Description
N-3-isoxazolyl-5-methyl-2-thiophenecarboxamide (IMT) is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been found to possess a unique set of biochemical and physiological effects, making it an interesting area of study for researchers.
Mechanism of Action
The mechanism of action of N-3-isoxazolyl-5-methyl-2-thiophenecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to possess a unique set of biochemical and physiological effects, including:
1. Anti-inflammatory: this compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines.
2. Antioxidant: this compound has been found to possess antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
3. Antiapoptotic: this compound has been shown to inhibit apoptosis, or programmed cell death, in various cell types.
Advantages and Limitations for Lab Experiments
One advantage of using N-3-isoxazolyl-5-methyl-2-thiophenecarboxamide in lab experiments is its unique set of biochemical and physiological effects, which make it an interesting area of study for researchers. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for research on N-3-isoxazolyl-5-methyl-2-thiophenecarboxamide, including:
1. Further studies on its mechanism of action: Understanding the mechanism of action of this compound could provide insights into its potential therapeutic applications.
2. In vivo studies: Further studies on the effects of this compound in animal models could provide more information on its potential therapeutic applications.
3. Combination therapy: this compound could be used in combination with other therapeutic agents to enhance its efficacy.
4. Clinical trials: Clinical trials could provide more information on the safety and efficacy of this compound as a potential therapeutic agent.
Scientific Research Applications
N-3-isoxazolyl-5-methyl-2-thiophenecarboxamide has been studied for its potential use in various scientific research applications, including:
1. Anti-inflammatory agent: this compound has been found to possess anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
2. Anticancer agent: this compound has been shown to inhibit the growth of cancer cells in vitro, making it a potential anticancer agent.
3. Neuroprotective agent: this compound has been found to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
5-methyl-N-(1,2-oxazol-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-6-2-3-7(14-6)9(12)10-8-4-5-13-11-8/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXCEJIYKSWRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-methyl-1-[2-(2-nitrophenoxy)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4714859.png)
amine dihydrochloride](/img/structure/B4714867.png)
![1-butylchromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B4714868.png)
![2-{[4-(acetylamino)benzoyl]amino}-3-phenylacrylic acid](/img/structure/B4714869.png)
![N-[3-(methylthio)phenyl]-1-indolinecarboxamide](/img/structure/B4714874.png)
![4-[2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]phenol](/img/structure/B4714886.png)
![1-(3,4-dimethoxyphenyl)-3-[(4-hydroxy-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4714888.png)
![(2-{[1-(4-tert-butylphenyl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4714908.png)
![2-[(2-chlorobenzyl)thio]-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine](/img/structure/B4714910.png)
![methyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4714912.png)
![3-({2-[(3-methoxybenzoyl)amino]benzoyl}amino)-2-methylbenzoic acid](/img/structure/B4714917.png)
![3-[(4-methoxyphenoxy)methyl]-1,4-diphenyl-1H-pyrazol-5-amine](/img/structure/B4714923.png)